Cas no 2229127-43-7 (5-(but-3-yn-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole)

5-(But-3-yn-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole is a specialized pyrazole derivative characterized by its unique structural features, including a terminal alkyne and a tert-butyl substituent. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its reactive alkyne group enables selective modifications via click chemistry or cross-coupling reactions, while the sterically hindered tert-butyl moiety enhances stability. The methyl group at the 1-position further improves solubility and processability. This pyrazole derivative is suitable for applications requiring precise molecular design, offering versatility in constructing complex heterocyclic frameworks with controlled regioselectivity.
5-(but-3-yn-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole structure
2229127-43-7 structure
商品名:5-(but-3-yn-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole
CAS番号:2229127-43-7
MF:C12H18N2
メガワット:190.284722805023
CID:6005031
PubChem ID:165680391

5-(but-3-yn-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 5-(but-3-yn-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole
    • EN300-1770940
    • 2229127-43-7
    • インチ: 1S/C12H18N2/c1-7-9(2)10-8-11(12(3,4)5)13-14(10)6/h1,8-9H,2-6H3
    • InChIKey: JMNCFFJUTNMMMZ-UHFFFAOYSA-N
    • ほほえんだ: N1(C)C(C(C#C)C)=CC(C(C)(C)C)=N1

計算された属性

  • せいみつぶんしりょう: 190.146998583g/mol
  • どういたいしつりょう: 190.146998583g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 243
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

5-(but-3-yn-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1770940-2.5g
5-(but-3-yn-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole
2229127-43-7
2.5g
$3025.0 2023-09-20
Enamine
EN300-1770940-5g
5-(but-3-yn-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole
2229127-43-7
5g
$4475.0 2023-09-20
Enamine
EN300-1770940-0.05g
5-(but-3-yn-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole
2229127-43-7
0.05g
$1296.0 2023-09-20
Enamine
EN300-1770940-0.25g
5-(but-3-yn-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole
2229127-43-7
0.25g
$1420.0 2023-09-20
Enamine
EN300-1770940-10g
5-(but-3-yn-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole
2229127-43-7
10g
$6635.0 2023-09-20
Enamine
EN300-1770940-0.5g
5-(but-3-yn-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole
2229127-43-7
0.5g
$1482.0 2023-09-20
Enamine
EN300-1770940-10.0g
5-(but-3-yn-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole
2229127-43-7
10g
$6635.0 2023-06-03
Enamine
EN300-1770940-0.1g
5-(but-3-yn-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole
2229127-43-7
0.1g
$1357.0 2023-09-20
Enamine
EN300-1770940-5.0g
5-(but-3-yn-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole
2229127-43-7
5g
$4475.0 2023-06-03
Enamine
EN300-1770940-1.0g
5-(but-3-yn-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole
2229127-43-7
1g
$1543.0 2023-06-03

5-(but-3-yn-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole 関連文献

5-(but-3-yn-2-yl)-3-tert-butyl-1-methyl-1H-pyrazoleに関する追加情報

Introduction to 5-(but-3-yn-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole (CAS No. 2229127-43-7)

5-(but-3-yn-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. Its molecular framework, featuring a pyrazole core conjugated with a butynyl group and a tert-butyl substituent, endows it with unique electronic and steric properties that make it a promising candidate for further exploration in drug discovery. This compound, identified by the CAS number 2229127-43-7, represents a sophisticated blend of functional groups that could potentially interact with biological targets in novel ways.

The pyrazole moiety is a well-documented pharmacophore in medicinal chemistry, known for its ability to modulate various biological pathways. Pyrazoles exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, making them valuable scaffolds for drug development. The introduction of the but-3-yn-2-yl group into the pyrazole core introduces additional reactivity and potential for further derivatization, which could enhance its pharmacological profile. The presence of the tert-butyl group at the 3-position adds steric bulk, which may influence both the compound's solubility and its binding affinity to biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies suggest that the combination of the butynyl and tert-butyl substituents may create specific interactions with enzymes or receptors, potentially leading to inhibitory or modulatory effects. For instance, computational studies have indicated that this compound could interact with enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. These insights are derived from molecular docking simulations that predict favorable binding affinities between 5-(but-3-yn-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole and key target proteins.

In vitro experiments have begun to validate these computational predictions. Preliminary pharmacological assays have shown that derivatives of this compound exhibit promising activity against certain cancer cell lines. The butynyl group appears to play a crucial role in mediating these effects by facilitating interactions with specific amino acid residues in the target proteins. Additionally, the tert-butyl group contributes to stabilizing the compound's conformation, which may enhance its bioavailability and duration of action.

The synthesis of 5-(but-3-yn-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole (CAS No. 2229127-43-7) represents a significant achievement in synthetic organic chemistry. The synthesis involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Key steps include the formation of the pyrazole ring followed by functionalization with the butynyl and tert-butyl groups. Advances in catalytic methods have made it possible to perform these reactions under milder conditions, reducing waste and improving sustainability.

The potential applications of this compound extend beyond oncology. Researchers are exploring its utility in treating inflammatory diseases, where its ability to modulate immune responses could be exploited. The unique structural features of 5-(but-3-yn-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole suggest that it might also have applications in central nervous system disorders, given the prevalence of pyrazole derivatives in drugs targeting neurological conditions.

As our understanding of biological pathways continues to grow, so does the demand for structurally diverse compounds like 5-(but-3-ylyl)-3-tert-butyl-l-methyl-lH-pyrazole (CAS No. 2229127437). Its combination of functional groups makes it an attractive scaffold for structure-based drug design (SBDD) approaches. By leveraging high-throughput screening techniques and biophysical methods, researchers can rapidly assess the biological activity of this compound and its derivatives.

The development of new synthetic methodologies is also critical for expanding the library of compounds based on this scaffold. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient construction of complex molecular architectures, including those containing multiple functional groups like the butynyl and tert-butyl moieties present in this compound.

In conclusion,5-(but--nyl)-3-tert--but--l-methyl-lH-pyr--zle (CAS No.--2229127437) is a structurally fascinating compound with significant potential in pharmaceutical research. Its unique combination of functional groups positions it as a valuable tool for drug discovery efforts aimed at treating various diseases. As research progresses, further exploration of its pharmacological properties will undoubtedly yield important insights into new therapeutic strategies.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd